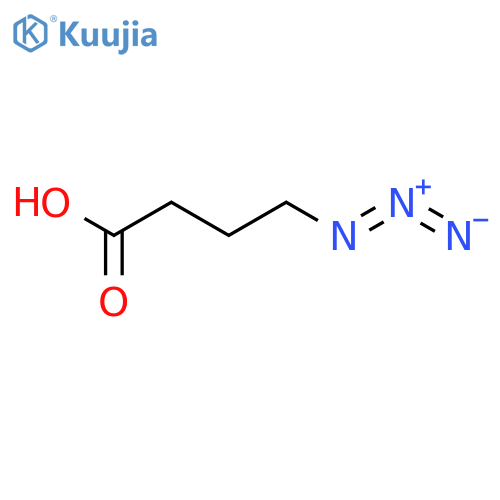Cas no 54447-68-6 (4-Azidobutyric acid)

4-Azidobutyric acid structure
商品名:4-Azidobutyric acid
4-Azidobutyric acid 化学的及び物理的性質
名前と識別子
-
- 4-AZIDOBUTYRIC ACID
- Butanoic acid, 4-azido-
- 2-azidobutyric acid
- 4--azidobutanoic acid
- 4-azido-butyric acid
- AGN-PC-00GINM
- CTK1E3196
- FT-0685273
- gamma-Azidobutyric acid
- 4-azidobutanoic Acid
- 5328AE
- FCH1601803
- CX69359
- 4-Azidobutyric acid
-
- MDL: MFCD11850695
- インチ: 1S/C4H7N3O2/c5-7-6-3-1-2-4(8)9/h1-3H2,(H,8,9)
- InChIKey: WAGMYTXJRVPMGW-UHFFFAOYSA-N
- ほほえんだ: O([H])C(C([H])([H])C([H])([H])C([H])([H])N=[N+]=[N-])=O
計算された属性
- せいみつぶんしりょう: 129.05391
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 9
- 回転可能化学結合数: 4
- 複雑さ: 139
- トポロジー分子極性表面積: 51.7
じっけんとくせい
- PSA: 86.06
4-Azidobutyric acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-185977-5000mg |
4-azidobutanoic acid |
54447-68-6 | 95.0% | 5g |
$489.0 | 2022-02-28 | |
| Enamine | EN300-185977-10000mg |
4-azidobutanoic acid |
54447-68-6 | 95.0% | 10g |
$720.0 | 2022-02-28 | |
| Apollo Scientific | BICR336-5g |
4-azidobutyric acid |
54447-68-6 | 5g |
£681.00 | 2024-05-25 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | ST-A1941-1g |
4-Azidobutyric acid - A1941 |
54447-68-6 | >95% | 1g |
5415.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | ST-A1941-5g |
4-Azidobutyric acid - A1941 |
54447-68-6 | >95% | 5g |
24225.0CNY | 2021-07-14 | |
| Enamine | EN300-185977-1000mg |
4-azidobutanoic acid |
54447-68-6 | 95.0% | 1g |
$211.0 | 2022-02-28 | |
| Enamine | EN300-185977-1g |
4-azidobutanoic acid |
54447-68-6 | 95% | 1g |
$85.0 | 2023-09-18 | |
| 1PlusChem | 1P00DGWV-1g |
4-azidobutyric acid |
54447-68-6 | 95%+ | 1g |
$135.00 | 2024-04-30 | |
| 1PlusChem | 1P00DGWV-5g |
4-azidobutyric acid |
54447-68-6 | 95%+ | 5g |
$385.00 | 2024-04-30 | |
| Enamine | EN300-185977-5g |
4-azidobutanoic acid |
54447-68-6 | 95% | 5g |
$360.0 | 2023-09-18 |
4-Azidobutyric acid 関連文献
-
M. Purwin,J. Hernández-Toribio,C. Coderch,R. Panchuk,N. Skorokhyd,K. Filipiak,B. de Pascual-Teresa,A. Ramos RSC Adv. 2016 6 66595
-
Devdutt Chaturvedi,Amit K. Chaturvedi,Nisha Mishra,Virendra Mishra Org. Biomol. Chem. 2012 10 9148
-
Christos Tsiamantas,Joseph M. Rogers,Hiroaki Suga Chem. Commun. 2020 56 4265
-
M. F. Ebbesen,C. Gerke,P. Hartwig,L. Hartmann Polym. Chem. 2016 7 7086
-
Fei Zhang,Hui Xie,Bing Guo,Caizhen Zhu,Jian Xu Polym. Chem. 2022 13 8
54447-68-6 (4-Azidobutyric acid) 関連製品
- 79598-53-1(6-Azidohexanoic Acid)
- 79583-98-5(5-Azidopentanoic Acid)
- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)
- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)
- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)
- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)
- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)
- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)
- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)
- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)
推奨される供給者
Amadis Chemical Company Limited
(CAS:54447-68-6)4-Azidobutyric acid

清らかである:99%/99%/99%/99%
はかる:5.0g/10.0g/25.0g/50.0g
価格 ($):318.0/529.0/1059.0/1694.0